![molecular formula C12H18N2O3S B7689132 3-[4-(Propylsulfamoyl)phenyl]propanamide CAS No. 764709-71-9](/img/structure/B7689132.png)
3-[4-(Propylsulfamoyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Propylsulfamoyl)phenyl]propanamide, also known as PSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PSP belongs to the class of sulfonamide compounds and has a molecular formula of C12H18N2O3S.
Wissenschaftliche Forschungsanwendungen
3-[4-(Propylsulfamoyl)phenyl]propanamide has shown potential applications in various scientific fields. In the field of medicinal chemistry, 3-[4-(Propylsulfamoyl)phenyl]propanamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. 3-[4-(Propylsulfamoyl)phenyl]propanamide has also been studied for its potential as a neuroprotective agent against Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 3-[4-(Propylsulfamoyl)phenyl]propanamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. 3-[4-(Propylsulfamoyl)phenyl]propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-[4-(Propylsulfamoyl)phenyl]propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-[4-(Propylsulfamoyl)phenyl]propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-[4-(Propylsulfamoyl)phenyl]propanamide can induce apoptosis, or programmed cell death, in cancer cells. 3-[4-(Propylsulfamoyl)phenyl]propanamide has also been shown to inhibit the migration and invasion of cancer cells. In animal studies, 3-[4-(Propylsulfamoyl)phenyl]propanamide has been shown to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[4-(Propylsulfamoyl)phenyl]propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that 3-[4-(Propylsulfamoyl)phenyl]propanamide is relatively expensive compared to other compounds, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for 3-[4-(Propylsulfamoyl)phenyl]propanamide research. One direction is to investigate the potential of 3-[4-(Propylsulfamoyl)phenyl]propanamide as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore the mechanisms of action of 3-[4-(Propylsulfamoyl)phenyl]propanamide in more detail, including its interactions with specific enzymes and proteins. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing 3-[4-(Propylsulfamoyl)phenyl]propanamide.
Synthesemethoden
The synthesis of 3-[4-(Propylsulfamoyl)phenyl]propanamide involves the reaction between 4-(propylsulfamoyl)benzoyl chloride and 3-aminopropanoic acid in the presence of a base. The reaction yields 3-[4-(Propylsulfamoyl)phenyl]propanamide as a white crystalline solid with a purity of over 99%.
Eigenschaften
IUPAC Name |
3-[4-(propylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-9-14-18(16,17)11-6-3-10(4-7-11)5-8-12(13)15/h3-4,6-7,14H,2,5,8-9H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEQYSKNWHTQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


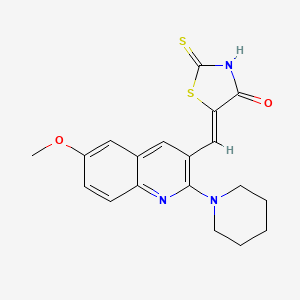

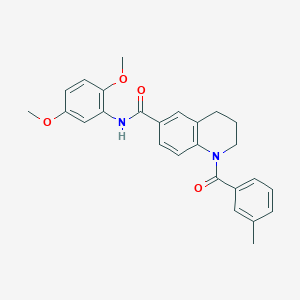
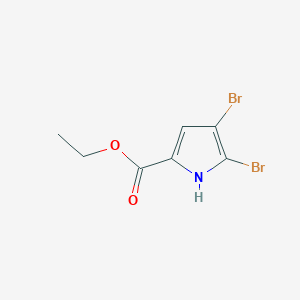

![N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689106.png)


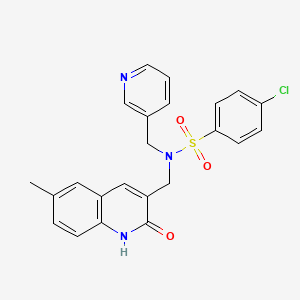
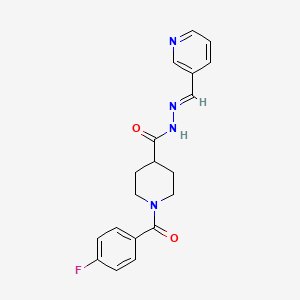

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7689148.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7689152.png)